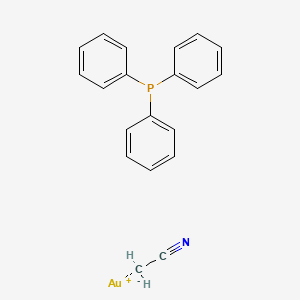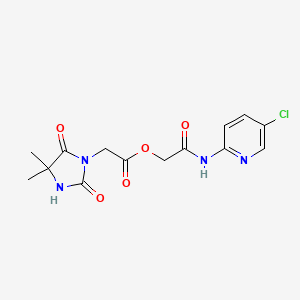
2-((5-Chloropyridin-2-yl)amino)-2-oxoethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Chloropyridin-2-yl)amino)-2-oxoethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloropyridine moiety, an oxoethyl group, and an imidazolidinyl acetate group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloropyridin-2-yl)amino)-2-oxoethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate typically involves multiple steps, starting with the preparation of the chloropyridine derivativeThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
2-((5-Chloropyridin-2-yl)amino)-2-oxoethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((5-Chloropyridin-2-yl)amino)-2-oxoethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to downstream effects on cellular pathways and processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
Vorinostat: A histone deacetylase inhibitor used in cancer therapy.
Romidepsin: Another histone deacetylase inhibitor with applications in treating lymphoma.
Belinostat: Used for peripheral T-cell lymphoma treatment.
Uniqueness
Compared to these similar compounds, 2-((5-Chloropyridin-2-yl)amino)-2-oxoethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate offers unique structural features that may confer distinct biological activities and therapeutic potential. Its combination of functional groups allows for diverse chemical modifications and applications .
特性
分子式 |
C14H15ClN4O5 |
|---|---|
分子量 |
354.74 g/mol |
IUPAC名 |
[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C14H15ClN4O5/c1-14(2)12(22)19(13(23)18-14)6-11(21)24-7-10(20)17-9-4-3-8(15)5-16-9/h3-5H,6-7H2,1-2H3,(H,18,23)(H,16,17,20) |
InChIキー |
PPRIZCUHRRNYCL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)OCC(=O)NC2=NC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide](/img/structure/B12869862.png)
![Isoxazolo[5,4-B]pyridine](/img/structure/B12869864.png)
![2-Aminobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12869867.png)
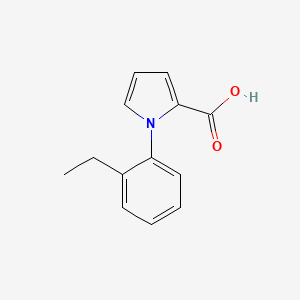
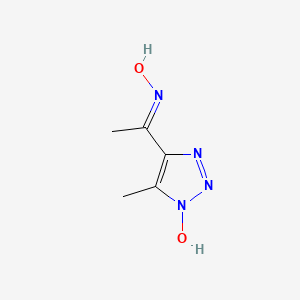



![2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12869894.png)
![(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine](/img/structure/B12869904.png)
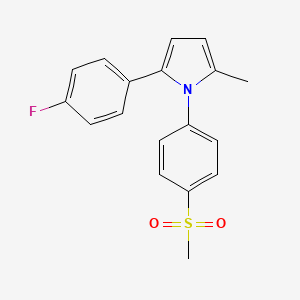
![2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine](/img/structure/B12869918.png)
